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molecular formula C6H5Br2N B1302955 3,6-dibromo-2-methylpyridine CAS No. 39919-65-8

3,6-dibromo-2-methylpyridine

Cat. No. B1302955
M. Wt: 250.92 g/mol
InChI Key: UCHKRHGVKYVGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208596B2

Procedure details

5-Bromo-2-amino-6-picoline (7.0 kg) and 5-bromo-2-amino-6-picoline hydrobromide (7.0 kg) (based on the starting material analyses, this was equal to 11 kg or 41 mol of starting material) are dissolved into 48% hydrobromic acid (107.0 kg, 635 mol, 15.49 eq) at <35° C. The solution was cooled to 2° C. and bromine (27.3 kg, 171 mol, 4.17 eq) was charged over 45 min at 0–5° C. A solution of sodium nitrite (8.1 kg, 117 mol, 2.86 eq) in 20 L of water was charged over 1.5 hours at −1 to 5° C. The contents were held one hour and the pH was adjusted to 12.5 using 50% aqueous sodium hydroxide (70.0 kg). The contents were warmed to 20° C. over one hour and the solids were collected in a polypropylene bag on a centrifuge. The solids were washed with water (75 L) to produce 12.0 kg of moist 2,5-dibromo-6-picoline, determined to be 83 wgt % product (68% yield). Part of this was dried for the purposes of recording the 13C NMR spectrum: 13C NMR (400 MHz, CDCl3) δ 158.8, 141.9, 139.4, 126.7, 120.6, 24.7.
Quantity
7 kg
Type
reactant
Reaction Step One
Name
5-bromo-2-amino-6-picoline hydrobromide
Quantity
7 kg
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
41 mol
Type
reactant
Reaction Step Three
Quantity
107 kg
Type
reactant
Reaction Step Three
Quantity
27.3 kg
Type
reactant
Reaction Step Four
Quantity
8.1 kg
Type
reactant
Reaction Step Five
Name
Quantity
20 L
Type
solvent
Reaction Step Five
Quantity
70 kg
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](N)=[N:6][C:7]=1[CH3:8].Br.[Br:11]C1C=CC(N)=NC=1C.Br.BrBr.N([O-])=O.[Na+].[OH-].[Na+]>O>[Br:11][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[C:7]([CH3:8])[N:6]=1 |f:1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
7 kg
Type
reactant
Smiles
BrC=1C=CC(=NC1C)N
Step Two
Name
5-bromo-2-amino-6-picoline hydrobromide
Quantity
7 kg
Type
reactant
Smiles
Br.BrC=1C=CC(=NC1C)N
Step Three
Name
starting material
Quantity
41 mol
Type
reactant
Smiles
Name
Quantity
107 kg
Type
reactant
Smiles
Br
Step Four
Name
Quantity
27.3 kg
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
8.1 kg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
70 kg
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents were warmed to 20° C. over one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solids were collected in a polypropylene bag on a centrifuge
WASH
Type
WASH
Details
The solids were washed with water (75 L)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NC(=C(C=C1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 kg
YIELD: CALCULATEDPERCENTYIELD 183.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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